Cas no 2229424-87-5 (1-(2-cyclopropylphenyl)cyclobutan-1-amine)
1-(2-cyclopropylphenyl)cyclobutan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(2-cyclopropylphenyl)cyclobutan-1-amine
- 2229424-87-5
- EN300-1740042
-
- Inchi: 1S/C13H17N/c14-13(8-3-9-13)12-5-2-1-4-11(12)10-6-7-10/h1-2,4-5,10H,3,6-9,14H2
- InChI Key: MVMYEAKJVPZYSH-UHFFFAOYSA-N
- SMILES: NC1(C2=CC=CC=C2C2CC2)CCC1
Computed Properties
- Exact Mass: 187.136099547g/mol
- Monoisotopic Mass: 187.136099547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 26Ų
1-(2-cyclopropylphenyl)cyclobutan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1740042-0.05g |
1-(2-cyclopropylphenyl)cyclobutan-1-amine |
2229424-87-5 | 0.05g |
$924.0 | 2023-09-20 | ||
| Enamine | EN300-1740042-0.1g |
1-(2-cyclopropylphenyl)cyclobutan-1-amine |
2229424-87-5 | 0.1g |
$968.0 | 2023-09-20 | ||
| Enamine | EN300-1740042-0.25g |
1-(2-cyclopropylphenyl)cyclobutan-1-amine |
2229424-87-5 | 0.25g |
$1012.0 | 2023-09-20 | ||
| Enamine | EN300-1740042-0.5g |
1-(2-cyclopropylphenyl)cyclobutan-1-amine |
2229424-87-5 | 0.5g |
$1056.0 | 2023-09-20 | ||
| Enamine | EN300-1740042-1.0g |
1-(2-cyclopropylphenyl)cyclobutan-1-amine |
2229424-87-5 | 1g |
$1100.0 | 2023-05-27 | ||
| Enamine | EN300-1740042-2.5g |
1-(2-cyclopropylphenyl)cyclobutan-1-amine |
2229424-87-5 | 2.5g |
$2155.0 | 2023-09-20 | ||
| Enamine | EN300-1740042-5.0g |
1-(2-cyclopropylphenyl)cyclobutan-1-amine |
2229424-87-5 | 5g |
$3189.0 | 2023-05-27 | ||
| Enamine | EN300-1740042-10.0g |
1-(2-cyclopropylphenyl)cyclobutan-1-amine |
2229424-87-5 | 10g |
$4729.0 | 2023-05-27 | ||
| Enamine | EN300-1740042-1g |
1-(2-cyclopropylphenyl)cyclobutan-1-amine |
2229424-87-5 | 1g |
$1100.0 | 2023-09-20 | ||
| Enamine | EN300-1740042-5g |
1-(2-cyclopropylphenyl)cyclobutan-1-amine |
2229424-87-5 | 5g |
$3189.0 | 2023-09-20 |
1-(2-cyclopropylphenyl)cyclobutan-1-amine Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 1-(2-cyclopropylphenyl)cyclobutan-1-amine
1-(2-Cyclopropylphenyl)cyclobutan-1-amine: A Comprehensive Overview
1-(2-Cyclopropylphenyl)cyclobutan-1-amine, also known by its CAS number 2229424-87-5, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclobutane ring with a cyclopropylphenyl group, making it a valuable subject for both academic research and potential industrial applications.
The synthesis of 1-(2-Cyclopropylphenyl)cyclobutan-1-amine involves a series of carefully designed reactions that highlight the principles of modern organic chemistry. Researchers have employed various strategies, including palladium-catalyzed coupling reactions and ring-forming techniques, to achieve this compound with high purity and yield. Recent advancements in catalytic asymmetric synthesis have further enhanced the efficiency of these processes, making this compound more accessible for large-scale production.
One of the most intriguing aspects of 1-(2-Cyclopropylphenyl)cyclobutan-1-amine is its potential as a building block in drug discovery. The compound's rigid cyclobutane ring provides a unique framework for exploring novel pharmacophores, which are essential for designing bioactive molecules. Studies have shown that this compound exhibits interesting biological activities, particularly in modulating ion channels and G-protein coupled receptors (GPCRs), which are critical targets in the development of therapeutic agents for various diseases.
Recent research has also focused on the stereochemical properties of 1-(2-Cyclopropylphenyl)cyclobutan-1-amine. The compound's chiral centers offer opportunities for enantioselective synthesis, which is crucial for producing optically pure compounds required in pharmaceutical applications. Advanced techniques such as X-ray crystallography have been employed to determine the absolute configuration of the compound, providing valuable insights into its three-dimensional structure.
In terms of applications, 1-(2-Cyclopropylphenyl)cyclobutan-1-amine has shown promise in materials science as well. Its rigid structure and unique electronic properties make it a candidate for developing advanced materials such as polymers and liquid crystals. Researchers are actively exploring its potential in creating self-assembled monolayers and stimuli-responsive materials, which could revolutionize fields like electronics and sensors.
The environmental impact of synthesizing 1-(2-Cyclopropylphenyl)cyclobutan-1-amine has also been a topic of interest. Green chemistry approaches, including the use of biocatalysts and recyclable solvents, have been implemented to minimize waste and reduce the carbon footprint associated with its production. These efforts align with global initiatives to promote sustainable chemical manufacturing practices.
In conclusion, 1-(2-Cyclopropylphenyl)cyclobutan-1-amine (CAS No: 2229424-87) is a multifaceted compound with significant potential across various scientific domains. Its unique structure, versatile synthesis methods, and promising biological and material applications make it an exciting area of research for scientists worldwide. As advancements in synthetic methodologies and computational modeling continue to evolve, the future of this compound looks even more promising.
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